2-bromo-N-(2,6-dimethylphenyl)acetamide

Physical Properties Boiling Point Density

2-Bromo-N-(2,6-dimethylphenyl)acetamide (CAS 40251-98-7), also known as N-bromoacetyl-2,6-dimethylaniline, is a haloacetamide derivative (C₁₀H₁₂BrNO, MW 242.11) with reported physical properties including a melting point of 148–151 °C, boiling point of 329.8 °C, density of 1.439 g/cm³, and a LogP of 2.71. It belongs to the class of N-haloacetyl-2,6-xylidines and serves primarily as a reactive intermediate in pharmaceutical synthesis, particularly for local anaesthetics and related bioactive molecules.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 40251-98-7
Cat. No. B6593162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2,6-dimethylphenyl)acetamide
CAS40251-98-7
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CBr
InChIInChI=1S/C10H12BrNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
InChIKeyFMQPTEFSATTZFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-(2,6-dimethylphenyl)acetamide (CAS 40251-98-7): Core Identity and Physicochemical Position Among Haloacetamide Intermediates


2-Bromo-N-(2,6-dimethylphenyl)acetamide (CAS 40251-98-7), also known as N-bromoacetyl-2,6-dimethylaniline, is a haloacetamide derivative (C₁₀H₁₂BrNO, MW 242.11) with reported physical properties including a melting point of 148–151 °C, boiling point of 329.8 °C, density of 1.439 g/cm³, and a LogP of 2.71 . It belongs to the class of N-haloacetyl-2,6-xylidines and serves primarily as a reactive intermediate in pharmaceutical synthesis, particularly for local anaesthetics and related bioactive molecules .

Why Procuring a Generic Haloacetamide Instead of 2-Bromo-N-(2,6-dimethylphenyl)acetamide Can Compromise Synthetic Outcomes


Replacing this bromoacetamide with its chloro, iodo, or differently substituted phenyl analogues is not risk-free. A 1992 electrochemical study demonstrated that bromoacetamide derivatives react readily with nucleophiles such as diethyl malonate anion, while the corresponding chloro derivatives 'are rather stable toward malonate anion' [1], indicating that the halogen identity dictates whether a desired coupling proceeds or stalls. Additionally, differences in the steric and electronic environment of the N-aryl group (e.g., 2,6-dimethyl vs. 2,4-dimethyl) alter the acidity of the amide NH and the stability of reaction intermediates [1], further confirming that in-class compounds are not interchangeable without quantitative justification.

2-Bromo-N-(2,6-dimethylphenyl)acetamide Differentiated Evidence: Quantitative Comparison Against the 2-Chloro Analogue and Other In-Class Candidates


Boiling Point and Density: 2-Bromo vs. 2-Chloro Analogue – Implications for Distillation and Handling

The bromo compound exhibits a predicted boiling point of 329.8 °C at 760 mmHg, which is approximately 13 °C higher than the 316.8 °C reported for 2-chloro-N-(2,6-dimethylphenyl)acetamide [1]. Density is 1.439 g/cm³ for the bromo compound versus approximately 1.187 g/cm³ for the chloro analogue . While both compounds are solids near room temperature, these differences influence vacuum distillation design and solvent compatibility during large-scale workup.

Physical Properties Boiling Point Density Purification

Reactivity Toward Nucleophiles: Bromo vs. Chloro Leaving Group in Electrochemical Alkylation

In a study examining the electrochemical generation of diethyl malonate anion and its reaction with various haloamides, bromoacetamide derivatives reacted to give substitution products, whereas chloro derivatives were described as 'rather stable toward malonate anion' [1]. This indicates a clear leaving-group-dependent reactivity hierarchy (Br >> Cl) under these conditions.

Reactivity Leaving Group Nucleophilic Substitution Electrochemistry

Synthetic Yield in Pharmaceutical Intermediate Production: 2-Bromo-N-(2,6-dimethylphenyl)acetamide for QX-314-OH

A 2021 patent from Lunan Pharma Group describes the use of 2-bromo-N-(2,6-dimethylphenyl)acetamide as the electrophilic partner in a reaction with diethylaminoethanol to produce QX-314-OH. In a representative example, 24.2 g of the bromo compound in acetonitrile at 75–80 °C gave the target product in 73.4% yield with 99.56% HPLC purity after crystallisation [1]. While a direct yield comparison with the chloro analogue under identical conditions is not provided in the patent, the yield and purity are comparable to or exceed values reported in prior art for similar halide displacement approaches.

Pharmaceutical Synthesis Yield Purity QX-314

Lipophilicity (LogP) and Structural Parameters: Impact on Chromatographic Behaviour and Bioactivity Potential

Predicted physicochemical parameters for 2-bromo-N-(2,6-dimethylphenyl)acetamide include a LogP of 2.71 and a polar surface area (PSA) of 29.10 Ų . For the chloro analogue, reported predicted LogP values are approximately 2.3–2.4 (estimated from fragment-based calculation), with a comparable PSA. The modestly higher LogP of the bromo compound may influence membrane permeability and chromatographic retention in preparative HPLC, although no direct head-to-head experimental LogP measurement for both compounds was found.

LogP Lipophilicity PSA ADME

Where 2-Bromo-N-(2,6-dimethylphenyl)acetamide Provides Procurement Advantage: Research and Industrial Application Scenarios


Synthesis of N-Substituted Acetamide Pharmaceuticals via Nucleophilic Displacement

When the synthetic route involves displacement of the halogen by a weak nucleophile (e.g., a sterically hindered secondary amine or an alcohol), the higher leaving-group ability of bromide compared to chloride can improve conversion and reduce reaction time. The electrochemical reactivity data [1] support this advantage under mild conditions.

Production of Quaternary Ammonium Bioactive Intermediates (e.g., QX-314-OH)

The patent example from Lunan Pharma Group shows that 2-bromo-N-(2,6-dimethylphenyl)acetamide can be used to prepare QX-314-OH in 73.4% yield and >99.5% purity [1]. This makes it a viable starting material for industrial synthesis of lidocaine-derived quaternary ammonium compounds.

Preparative Chromatography and Purification Process Design

The higher boiling point (329.8 °C), higher density (1.439 g/cm³), and modestly increased predicted LogP (2.71) compared to the chloro analogue [1] may alter retention times in normal-phase and reverse-phase preparative chromatography. Process chemists can exploit these differences to optimize separation of the product from unreacted starting material or by-products.

Electrochemical Alkylation or C–C Bond-Forming Methodologies

In electrochemical synthesis settings where a malonate or similar anion is generated in situ, the bromo compound is preferred because chloro derivatives are essentially unreactive [1]. This selectivity can be exploited to design chemoselective transformations.

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